Halogenquinoline

Halogenated quinoline derivatives are a class of organic compounds characterized by the presence of halogen atoms, typically chlorine or bromine, substituted at various positions on the quinoline ring system. These compounds exhibit diverse chemical and biological properties due to their structural flexibility and functional diversity.

Structurally, halogenated quinolines consist of two benzene rings fused together with a nitrogen atom (quinoline) that can be further modified by additional heteroatoms or substituents. The presence of halogens introduces unique physical and chemical characteristics such as increased stability, enhanced lipophilicity, and potential for improved solubility.

In the pharmaceutical industry, halogenated quinolines have been explored for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. For instance, certain halogenated derivatives exhibit potent antimicrobial effects by inhibiting bacterial DNA replication or disrupting cell membrane integrity. Additionally, these compounds are of interest in the development of new therapeutic agents due to their broad spectrum of biological actions and potential for overcoming drug resistance.

In organic synthesis and materials science, halogenated quinolines can serve as building blocks for functional polymers or precursors for advanced electronic devices, leveraging their unique properties for applications ranging from sensors to optoelectronics.

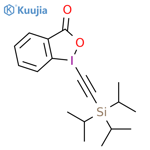

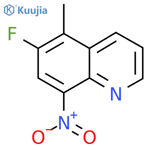

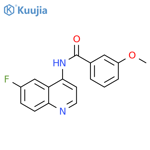

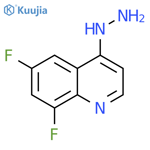

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

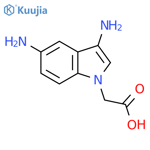

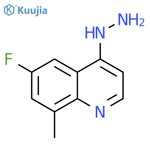

6-Fluoro-5-methyl-8-nitroquinoline | 1420794-01-9 | C10H7FN2O2 |

|

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide | 1018140-76-5 | C17H13FN2O2 |

|

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide | 1018068-68-2 | C16H10F2N2O |

|

(6,8-DIFLUORO-QUINOLIN-4-YL)-HYDRAZINE | 1205124-02-2 | C9H7F2N3 |

|

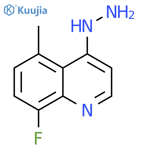

6-FLUORO-4-HYDRAZINYL-8-METHYLQUINOLINE | 1250197-47-7 | C10H10FN3 |

|

8-FLUORO-4-HYDRAZINYL-5-METHYLQUINOLINE | 1248459-28-0 | C10H10FN3 |

|

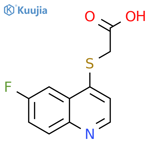

Acetic acid, 2-[(6-fluoro-4-quinolinyl)thio]- | 874766-46-8 | C11H8FNO2S |

|

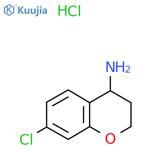

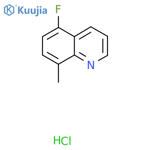

5-Fluoro-8-methyl-quinoline hydrochloride | 1965310-05-7 | C10H9ClFN |

|

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate | 1378259-86-9 | C16H16BrNO4 |

|

2-Bromoquinolin-7-ol | 1165801-18-2 | C9H6BrNO |

Verwandte Literatur

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

Empfohlene Lieferanten

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte